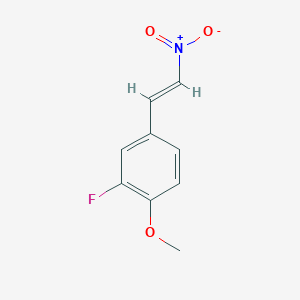
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene, also known as FMNVB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzene and is known for its unique chemical properties, which make it a valuable tool in research. In
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is essential for cancer cell survival. By inhibiting this enzyme, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can induce cancer cell death and inhibit tumor growth.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of cellular metabolism. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several advantages as a research tool, including its ability to inhibit cancer cell growth and its unique chemical properties, which make it an excellent candidate for the development of new materials. However, there are also limitations to its use in lab experiments. For example, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. One potential avenue is the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene could be used to develop new materials with unique properties, which could have applications in a range of fields, including electronics and energy storage.
In conclusion, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a valuable tool in scientific research, with potential applications in drug development, materials science, and chemical biology. Its unique chemical properties make it an excellent candidate for these applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. This synthesis method is relatively simple and can be performed under mild conditions, which makes it a popular choice for researchers.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used in various scientific research applications, including the development of new drugs, materials science, and chemical biology. One of the most significant applications of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is in the development of new drugs. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used to develop new materials, including polymers and liquid crystals. Its unique chemical properties make it an excellent candidate for these applications.
Propiedades
Número CAS |
189753-33-1 |
|---|---|
Nombre del producto |
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene |
Fórmula molecular |
C9H8FNO3 |
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
Clave InChI |
NBRBTSOZKVSPSK-SNAWJCMRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
SMILES canónico |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Sinónimos |
2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)

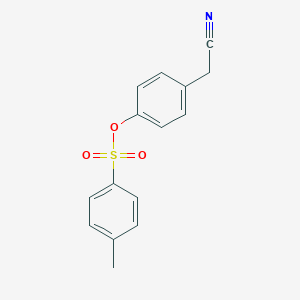

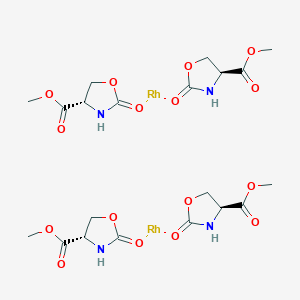
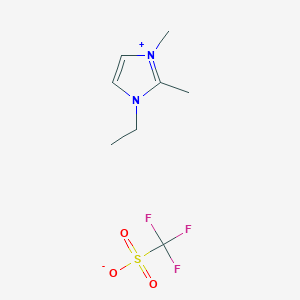
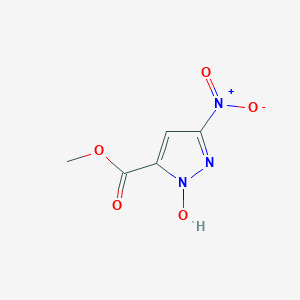
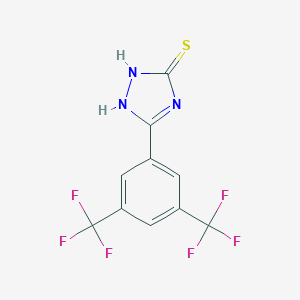
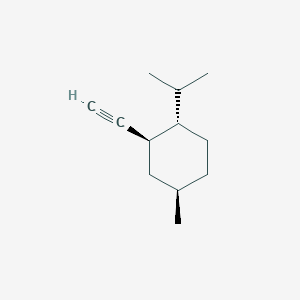
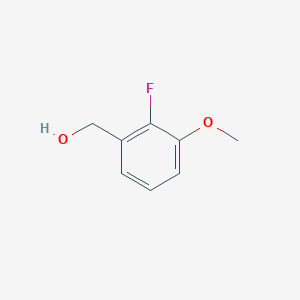

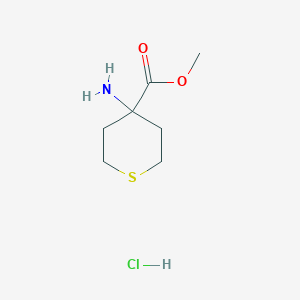
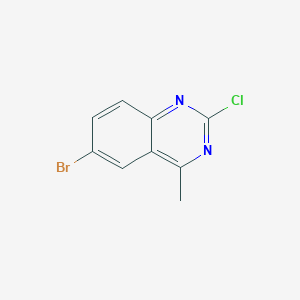
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)